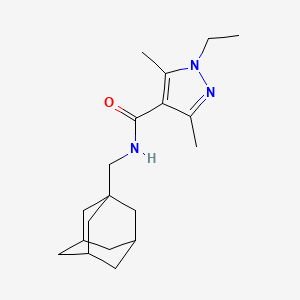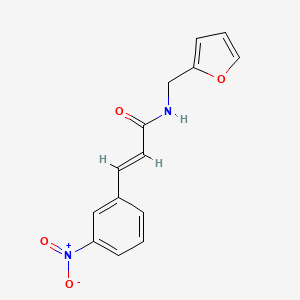![molecular formula C20H20ClNO4 B4700777 [4-[2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]ethoxy]phenyl]methanol](/img/structure/B4700777.png)
[4-[2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]ethoxy]phenyl]methanol
Übersicht
Beschreibung
[4-[2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]ethoxy]phenyl]methanol is a complex organic compound that features a quinoline moiety, which is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]ethoxy]phenyl]methanol typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline core is often synthesized through a Skraup synthesis or a Friedländer synthesis, followed by chlorination to introduce the chlorine atom at the 5-position. The subsequent steps involve the formation of the ether linkages through nucleophilic substitution reactions, where the quinoline derivative reacts with ethylene glycol derivatives under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
[4-[2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]ethoxy]phenyl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could result in various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-[2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]ethoxy]phenyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antitumor agent. The quinoline moiety is known for its ability to interact with DNA and enzymes, making it a promising candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic applications. The presence of the quinoline ring suggests that it may have activity against a range of diseases, including malaria and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of [4-[2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]ethoxy]phenyl]methanol involves its interaction with molecular targets such as DNA and enzymes. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit the activity of certain enzymes, further contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-[2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]ethoxy]phenyl]methanol: This compound is unique due to its specific substitution pattern and the presence of multiple ether linkages.
[5-Chloroquinolin-8-yl]-2-fluorobenzoate:
[4-(Aminomethyl)phenyl] (4-(prop-2-yn-1-yloxy)phenyl)methanone: A structurally related compound with different functional groups and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of a quinoline core with multiple ether linkages, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
[4-[2-[2-(5-chloroquinolin-8-yl)oxyethoxy]ethoxy]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c21-18-7-8-19(20-17(18)2-1-9-22-20)26-13-11-24-10-12-25-16-5-3-15(14-23)4-6-16/h1-9,23H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCZSWNGHRPBMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCCOCCOC3=CC=C(C=C3)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-furylmethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4700700.png)
![ethyl (2E)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4700701.png)
![1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B4700712.png)
![1-benzyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4700727.png)
![2-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4700729.png)


![ethyl 2-[({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4700763.png)
![2-{(Z)-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4700770.png)
![5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4700781.png)
![(2Z)-2-[[4-(3-methoxyphenoxy)anilino]methylidene]cyclohexan-1-one](/img/structure/B4700785.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethylphenyl)urea](/img/structure/B4700789.png)

![2-(2,4-DIFLUOROPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4700797.png)
